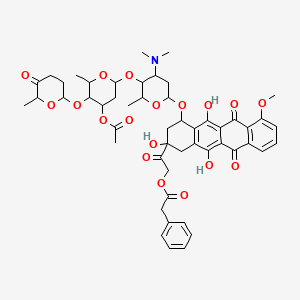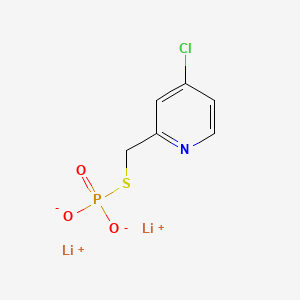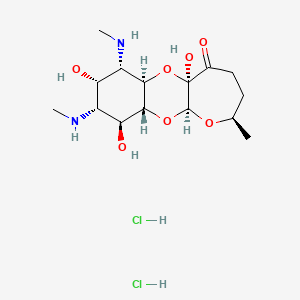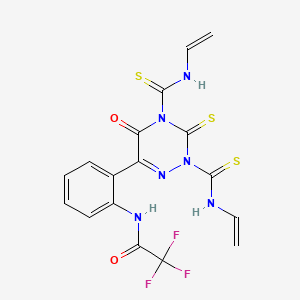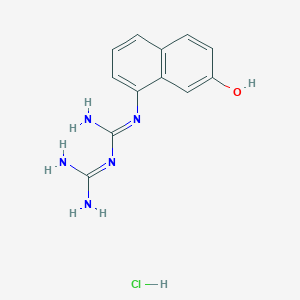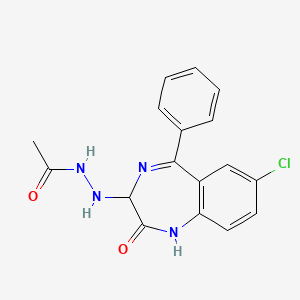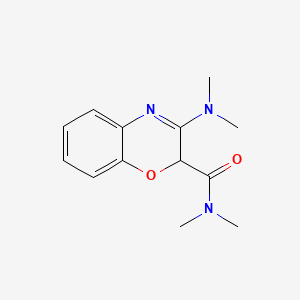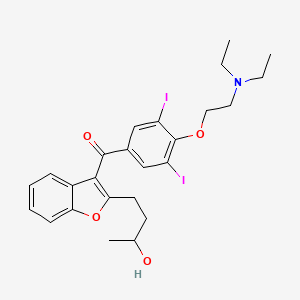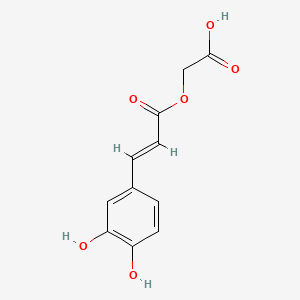
Caffeoylglycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeoylglycolic acid is a naturally occurring compound found in various plants, including sorghum. It is a derivative of caffeic acid and glycolic acid, and it exhibits significant biological activities, particularly anti-inflammatory and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caffeoylglycolic acid can be synthesized through the esterification of caffeic acid with glycolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources, such as sorghum grains. The extraction process includes solvent extraction, followed by purification steps like filtration, evaporation, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Caffeoylglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Caffeoylglycolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products
Mecanismo De Acción
Caffeoylglycolic acid exerts its effects primarily through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway. This activation leads to the induction of heme oxygenase-1 (HO-1) expression, which has anti-inflammatory and antioxidant properties. The compound also inhibits the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukin-6 .
Comparación Con Compuestos Similares
Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Sinapic acid
Uniqueness
Caffeoylglycolic acid is unique due to its combined structure of caffeic acid and glycolic acid, which imparts distinct biological activities. Unlike its similar compounds, this compound has shown a specific ability to activate the Nrf2/HO-1 pathway, making it particularly effective as an anti-inflammatory and antioxidant agent .
Propiedades
Número CAS |
959927-41-4 |
|---|---|
Fórmula molecular |
C11H10O6 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyacetic acid |
InChI |
InChI=1S/C11H10O6/c12-8-3-1-7(5-9(8)13)2-4-11(16)17-6-10(14)15/h1-5,12-13H,6H2,(H,14,15)/b4-2+ |
Clave InChI |
HGZGMSVCFBWKLH-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


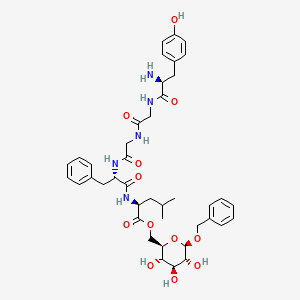
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
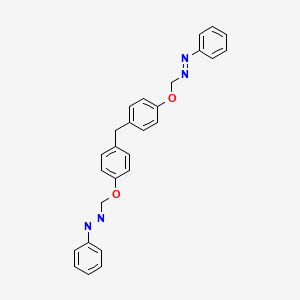

![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)

